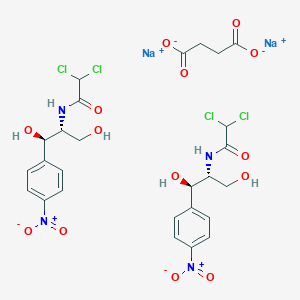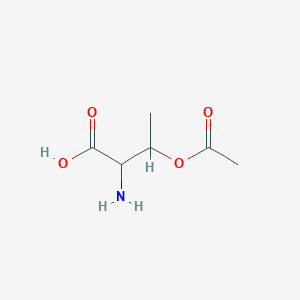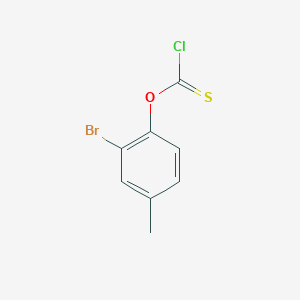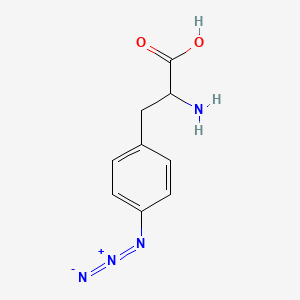
Chloramphenicole sodium succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloramphenicol sodium succinate is a broad-spectrum antibiotic used to treat severe bacterial infections. It is a prodrug of chloramphenicol, which means it is converted into the active form, chloramphenicol, in the body. This compound is particularly useful in treating infections where other antibiotics are ineffective or contraindicated .
准备方法
Synthetic Routes and Reaction Conditions
Chloramphenicol sodium succinate is synthesized by esterifying chloramphenicol with succinic anhydride in the presence of an organic amine catalyst. The reaction involves the formation of an ester bond between the hydroxyl group of chloramphenicol and the carboxyl group of succinic anhydride .
Industrial Production Methods
In industrial settings, the synthesis of chloramphenicol sodium succinate involves large-scale esterification reactions followed by purification processes to obtain a high-purity product. The product is then formulated into injectable solutions for medical use .
化学反应分析
Types of Reactions
Chloramphenicol sodium succinate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of chloramphenicol sodium succinate results in the release of active chloramphenicol .
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions are used to hydrolyze chloramphenicol sodium succinate into chloramphenicol.
Oxidation and Reduction: Various oxidizing and reducing agents can modify the functional groups in chloramphenicol, affecting its activity and stability.
Major Products
The primary product of hydrolysis is chloramphenicol, which retains its antibiotic properties. Other reactions may produce various metabolites, including glucuronides and sulfates .
科学研究应用
Chloramphenicol sodium succinate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Employed in studies involving bacterial protein synthesis and antibiotic resistance mechanisms.
Medicine: Used to treat severe infections such as typhoid fever, meningitis, and rickettsial infections
作用机制
Chloramphenicol sodium succinate is hydrolyzed into chloramphenicol, which binds to the 50S subunit of bacterial ribosomes. This binding inhibits peptidyl transferase activity, preventing the elongation of the peptide chain during protein synthesis. As a result, bacterial growth is halted .
相似化合物的比较
Similar Compounds
Thiamphenicol: A related compound with a similar spectrum of activity but is less toxic and not associated with aplastic anemia.
Florfenicol: Another derivative with improved safety profile and broader spectrum of activity.
Uniqueness
Chloramphenicol sodium succinate is unique due to its ability to be administered intravenously, providing higher blood concentrations of the active drug. This makes it particularly useful in treating severe infections where oral administration is not feasible .
属性
分子式 |
C26H28Cl4N4Na2O14 |
|---|---|
分子量 |
808.3 g/mol |
IUPAC 名称 |
disodium;butanedioate;2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/2C11H12Cl2N2O5.C4H6O4.2Na/c2*12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20;5-3(6)1-2-4(7)8;;/h2*1-4,8-10,16-17H,5H2,(H,14,18);1-2H2,(H,5,6)(H,7,8);;/q;;;2*+1/p-2/t2*8-,9-;;;/m11.../s1 |
InChI 键 |
FMIVQHOBTFXMTG-BLRJFKRLSA-L |
手性 SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Cyclopentene-1,3-dione, 2-(alpha-hydroxycinnamylidene)-4-methoxy-(8CI); (2Z)-2-[(2E)-1-Hydroxy-3-phenyl-2-propenylidene]-4-methoxy-4-cyclopentene-1,3-dione](/img/structure/B13396696.png)
![2-[[2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B13396699.png)
![3-amino-N-[1-carboxy-2-(1H-imidazol-5-yl)ethyl]propanimidate;zinc](/img/structure/B13396700.png)
![1-[5-[2-(Benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone](/img/structure/B13396702.png)
![(R)-1-[(S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B13396706.png)

![3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)prop-2-enamide;3-[3-chloro-5-(trifluoromethyl)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-(4-piperidin-1-ylphenyl)prop-2-enamide](/img/structure/B13396713.png)
![5-[[[(3,5-Dimethoxyphenyl)methyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylic Acid Methyl Ester](/img/structure/B13396729.png)



![[2-[(1,3-Benzothiazol-2-ylhydrazinylidene)methyl]-4-[2-[4-[4-(prop-2-enoyloxymethoxy)benzoyl]oxybenzoyl]oxyethyl]phenyl] 4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoate;[2-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-(prop-2-enoyloxymethoxy)benzoyl]oxyphenyl] 4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoate;[2-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-(prop-2-enoyloxymethoxy)benzoyl]oxyphenyl] 4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoate](/img/structure/B13396744.png)
![13-Cyclopentyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;iron](/img/structure/B13396750.png)
![benzyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13396768.png)
